3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is a compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds have garnered interest in medicinal chemistry due to their potential biological activities, including anti-inflammatory and antiviral properties. The structural framework of this compound integrates an imidazole ring fused with a thiazole ring, along with an aniline moiety, which contributes to its diverse chemical reactivity and biological activity.
3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is classified as a heterocyclic organic compound. It features multiple functional groups that contribute to its reactivity and interaction with biological targets. This classification is critical for understanding its potential applications in medicinal chemistry.
The synthesis of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline typically involves multi-step synthetic pathways. A common method includes the reaction of substituted anilines with thiazole derivatives under specific conditions. For instance, one approach utilizes sodium hydride as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution reactions .
The compound can undergo various chemical reactions typical of imidazole and thiazole derivatives. These include:
For example, the reaction of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline with electrophiles such as alkyl halides can yield various alkylated products. Additionally, oxidation reactions may lead to the formation of N-oxides or other functionalized derivatives.
The biological activity of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline is thought to be mediated through its interaction with specific biological targets. For instance:
Studies have demonstrated that certain derivatives exhibit significant anti-inflammatory effects in vivo, suggesting a structure-activity relationship where specific substitutions enhance efficacy .
Relevant data from studies indicate that these compounds maintain stability while exhibiting diverse reactivity profiles suitable for further functionalization .
Research into 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline has highlighted several potential applications:
The imidazo[2,1-b]thiazole scaffold emerged in the 1950s as a structurally versatile heterocyclic system with promising biological activities. Early research focused on its anthelmintic applications, exemplified by levamisole, but subsequent structural modifications revealed broader pharmacological potential. The fusion of imidazole and thiazole rings generates a electron-rich π-system that facilitates diverse non-covalent interactions with biological targets, laying the foundation for medicinal chemistry optimization. By the early 2000s, synthetic advances enabled the systematic derivatization of this core, including the introduction of aniline substituents at the C6 position. 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline (CAS: 861206-26-0) represents a strategically functionalized derivative where the electron-donating aniline group enhances the molecule's capacity for hydrogen bonding and π-stacking interactions, traits later exploited in targeted drug design [5] [6] [10].
Table 1: Fundamental Identifiers of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline
Property | Value |
---|---|
CAS Registry Number | 861206-26-0 |
Molecular Formula | C₁₁H₉N₃S |
IUPAC Name | 3-(imidazo[2,1-b][1,3]thiazol-6-yl)aniline |
Molecular Weight | 215.27 g/mol |
Regiochemical Attachment | Aniline at C6 of imidazothiazole |
3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline belongs to the biarylaniline subclass of imidazothiazoles, characterized by a rotatable C-C bond linking the heterocycle and aniline moieties. This configuration delivers distinct advantages in drug design:
Regioisomerism significantly impacts bioactivity, as evidenced by comparisons with 4-{imidazo[2,1-b][1,3]thiazol-6-yl}aniline (CID 877648). The meta-substitution pattern in 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline induces an asymmetric electronic distribution that enhances dipole moment magnitude and directionality compared to para-isomers. This characteristic is exploited in kinase inhibitors where dipole-dipole complementarity with ATP-binding pockets is critical [4] [8]. Quantum mechanical calculations reveal a 1.7 Debye difference in dipole moment between the meta- and para-isomers, rationalizing observed differences in target affinity.
This aniline-functionalized heterocycle operates as a privileged scaffold in multiple therapeutic domains:
Table 2: Biological Activities of 3-Imidazo[2,1-b][1,3]thiazol-6-ylaniline-Derived Compounds
Therapeutic Area | Derivative Example | Target/Mechanism | Potency |
---|---|---|---|
Antiviral Therapy | Compound 26f | HCV NS4B (4BAH2 domain) | EC₅₀ = 16 nM (GT1b) |
Anticancer Agents | FAK Inhibitor (S6869097) | Focal Adhesion Kinase | IC₅₀ < 1 μM |
Chemosensitization | hENT-1 Inducers | Nucleoside Transport | Gemcitabine EC₅₀ ↓ >3-fold |
The scaffold consistently demonstrates favorable drug-likeness metrics:
These attributes establish 3-imidazo[2,1-b][1,3]thiazol-6-ylaniline as a structurally refined template suitable for modular optimization across antiviral, anticancer, and adjunctive therapeutic applications. Its capacity to serve as a molecular "linchpin"—connecting heterocyclic pharmacophores with target-specific substituents—underpins its sustained relevance in contemporary medicinal chemistry campaigns [8] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: